molecular formula C6H6O B14590954 Hexa-1,5-diyn-3-ol CAS No. 61208-13-7

Hexa-1,5-diyn-3-ol

Cat. No.: B14590954
CAS No.: 61208-13-7
M. Wt: 94.11 g/mol
InChI Key: VQCASYRXZJHWSN-UHFFFAOYSA-N
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Description

Hexa-1,5-diyn-3-ol is an organic compound with the molecular formula C6H6O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) attached to a six-carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-1,5-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of this compound ether derivatives with bistrimethylsilylacetylene in the presence of catalytic amounts of cyclopentadienyl cobalt carbonyl (CpCo(CO)2) yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexa-1,5-diyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Hexa-1,5-diyn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which hexa-1,5-diyn-3-ol exerts its effects involves interactions with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in a range of chemical reactions, influencing molecular pathways and processes. Specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.

Comparison with Similar Compounds

Hexa-1,5-diyn-3-ol can be compared with other similar compounds, such as:

    Hexa-1,5-diyn-3-ene: Similar structure but with a double bond instead of a hydroxyl group.

    Hexa-1,5-diyn-3-one: Contains a carbonyl group instead of a hydroxyl group.

    Hexa-1,5-diyn-3-amine: Features an amino group instead of a hydroxyl group.

These compounds share structural similarities but differ in their functional groups, leading to distinct reactivities and applications.

Properties

CAS No.

61208-13-7

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

hexa-1,5-diyn-3-ol

InChI

InChI=1S/C6H6O/c1-3-5-6(7)4-2/h1-2,6-7H,5H2

InChI Key

VQCASYRXZJHWSN-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C#C)O

Origin of Product

United States

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